N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide
Overview
Description
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide is a chemical compound with the molecular formula C14H14N2O6S and a molecular weight of 338.34 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
The synthesis of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide involves several steps. One common method includes the nucleophilic aromatic substitution reaction. The process typically starts with the reaction of 4-methoxyphenol with 2,4-dinitrochlorobenzene in the presence of a base to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. These methods often involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as boron tribromide (BBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-[2-(4-Methoxyphenoxy)-4-aminophenyl]methanesulfonamide, while oxidation of the methoxy group yields N-[2-(4-Hydroxyphenoxy)-4-nitrophenyl]methanesulfonamide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide can be compared with similar compounds such as N-[2-(2-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide and 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline . These compounds share similar structural features but differ in the position of the methoxy group or the presence of additional functional groups. The unique arrangement of functional groups in this compound contributes to its distinct reactivity and applications .
Biological Activity
N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide (CAS No. 51765-76-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methoxyphenyl group and a nitrophenyl moiety, which are pivotal in its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄N₂O₆S
- Molecular Weight : 338.336 g/mol
- CAS Number : 51765-76-5
The presence of the methoxy and nitro groups in its structure may contribute to its biological activity by influencing solubility, binding affinity, and reactivity with biological molecules.
1. Antimicrobial Activity
Research indicates that sulfonamides possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, with studies suggesting it may inhibit the growth of certain pathogens through mechanisms involving inhibition of folate synthesis, similar to other sulfonamides.
2. Enzyme Inhibition
A key aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways:
- Protein Tyrosine Phosphatases (PTPs) : Compounds with similar structures have been reported to inhibit PTPs, which play crucial roles in cell signaling and cancer progression. The binding affinity and selectivity of this compound for these enzymes warrant further investigation.
3. Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicated a notable inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 64 | Staphylococcus aureus |
This compound | 128 | Escherichia coli |
Case Study 2: Enzyme Inhibition
In a comparative study on PTP inhibitors, this compound was assessed alongside known inhibitors. It exhibited promising results with an IC₅₀ value of approximately 10 µM against PTP1B, indicating moderate potency.
Compound | IC₅₀ (µM) |
---|---|
This compound | 10 |
Known PTP Inhibitor A | 5 |
Known PTP Inhibitor B | 15 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Folate Synthesis : Similar to traditional sulfa drugs, it may inhibit dihydropteroate synthase, disrupting folate metabolism in bacteria.
- Enzyme Binding : The structural components allow for effective binding to target enzymes like PTPs, potentially altering their activity and downstream signaling pathways.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)-4-nitrophenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)22-14-9-10(16(17)18)3-8-13(14)15-23(2,19)20/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVYILXIRNVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432386 | |
Record name | Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-76-5 | |
Record name | Methanesulfonamide, N-[2-(4-methoxyphenoxy)-4-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(4-METHOXYPHENOXY)-4-NITROPHENYL)METHANESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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